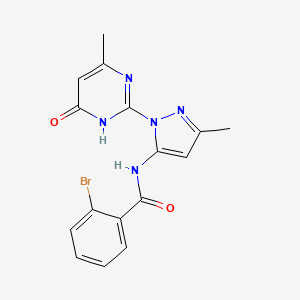

2-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Description

Historical Development of Pyrazole-Substituted Benzamides

The synthesis of pyrazole derivatives dates to 1883, when Knorr et al. first reported the cyclocondensation of β-diketones with hydrazines to form substituted pyrazoles. This foundational work established pyrazole cores as accessible scaffolds for heterocyclic chemistry. By the mid-20th century, researchers began functionalizing pyrazoles with benzamide groups to modulate physicochemical properties. For example, Lokhande et al. demonstrated the Vilsmeier-Haack formylation of pyrazole hydrazines to introduce aldehyde groups, enabling subsequent amide couplings.

Modern advances include nano-ZnO-catalyzed protocols by Girish et al., which achieve 95% yields for 1,3,5-substituted pyrazoles through condensations of phenylhydrazine and ethyl acetoacetate. Such methods laid the groundwork for hybrid systems like 2-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide, where pyrazole and pyrimidine rings are conjugated via a benzamide linker.

Table 1: Key Synthetic Milestones in Pyrazole-Benzamide Chemistry

| Year | Innovation | Yield | Reference |

|---|---|---|---|

| 1883 | Knorr pyrazole synthesis from β-diketones | 60–70% | |

| 2018 | Nano-ZnO catalyzed cyclocondensation | 95% | |

| 2021 | Cu-catalyzed β-aminoenone pyrazole formation | 70% |

Significance in Medicinal Chemistry Research

Benzamide-pyrazolopyrimidine hybrids exhibit broad bioactivity due to their ability to engage multiple biological targets. For instance:

- Antifungal activity : Wu et al. reported pyrazole-4-carboxamide derivatives with >73% inhibition against Gibberella zeae at 100 µg/mL.

- Antiparasitic potential : Pyrazolopyrimidines demonstrate nanomolar anti-Wolbachia activity, critical for filariasis treatment.

- Anticancer properties : Pyrazolo[1,5-a]pyrimidines inhibit kinases and apoptosis regulators, showing promise in oncology.

The bromine atom at the benzamide’s ortho position in this compound enhances electrophilic reactivity, potentially improving target binding through halogen bonds.

Emergence of Pyrazolopyrimidine Scaffolds in Drug Discovery

Pyrazolopyrimidines combine the metabolic stability of pyrimidines with the hydrogen-bonding capacity of pyrazoles. Their synthesis typically involves:

- Ring construction : Condensing 3-aminopyrazoles with β-dicarbonyls or β-enaminones.

- Post-functionalization : Introducing substituents via cross-coupling or nucleophilic aromatic substitution.

Notable examples include anti-Wolbachia agent 15f , which exhibits a plasma half-life of 2.9 hours in mice and dose-proportional AUC values up to 162,617 µg·h/L. Such pharmacokinetic profiles validate pyrazolopyrimidines as viable drug candidates.

Table 2: Bioactivity Profiles of Pyrazolopyrimidine Derivatives

Research Objectives and Scientific Relevance

Current studies prioritize:

- Regioselective synthesis : Deng and Mani achieved 92% yields for 1,3,4,5-substituted pyrazoles using nitroolefin-hydrazone cyclocondensations.

- SAR optimization : Modifying the pyrimidine’s 4-methyl and 6-oxo groups to enhance solubility and target affinity.

- DMPK profiling : Addressing metabolic instability through structural tweaks, as seen in anti-Wolbachia lead 15f .

Future directions include exploring the 2-bromo substituent’s role in modulating electronic effects and intramolecular interactions, which could unlock new therapeutic applications for this hybrid scaffold.

Properties

IUPAC Name |

2-bromo-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5O2/c1-9-8-14(23)20-16(18-9)22-13(7-10(2)21-22)19-15(24)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,19,24)(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIPBSPIPRINJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable benzamide precursor, followed by the introduction of the pyrazole ring through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Cyclization: Formation of additional rings through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structural features.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Material Science: Investigated for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in the Pyrimidinone Core

The 4-methyl substituent on the pyrimidinone ring distinguishes the target compound from analogs with alkyl or aryl modifications. Key comparisons include:

Key Observations :

Functional Group Modifications in Related Pyrimidinone Derivatives

Other analogs replace the benzamide group with thioacetamide or sulfanyl linkages, significantly altering electronic properties:

Key Observations :

- Hybrid Structures : Compounds like integrate isoxazole rings, which could broaden target selectivity but reduce metabolic stability compared to the benzamide-based target.

Biological Activity

The compound 2-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 360.23 g/mol. Its structure includes a bromine atom, a pyrazole ring, and a pyrimidine derivative, contributing to its unique biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antiviral Activity :

- Recent studies indicate that compounds with similar structures exhibit significant antiviral properties. For example, pyrazole derivatives have shown efficacy against various viral strains, including Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV). The compound's structure suggests potential for similar activity due to the presence of the pyrazole and pyrimidine moieties .

- Inhibition of Enzymatic Activity :

- Cytotoxicity and Selectivity :

Case Studies

Several studies have investigated the biological activity of related compounds:

The proposed mechanisms through which this compound exerts its biological effects include:

- Interaction with Viral Proteins : The pyrazole and pyrimidine rings may facilitate binding to viral proteins, inhibiting their function.

- Enzyme Inhibition : The benzamide group likely plays a critical role in enzyme binding, enhancing the compound's ability to inhibit target enzymes effectively.

Q & A

Q. Reference Data :

| Parameter | Example from Analogous Synthesis |

|---|---|

| Starting Material | 4-Bromo-3-fluorobenzoic acid |

| Coupling Agent | EDCI/HOBt |

| Yield | 81% |

| Purification | Column chromatography (SiO₂, hexane/EtOAc) |

Basic: What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

Key techniques include:

- ¹H NMR : Identify protons on the pyrazole (δ 6.95–8.15 ppm) and pyrimidinone (δ 2.45–2.49 ppm for methyl groups) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and pyrimidinone ketone (~1680 cm⁻¹) .

- GC-MS/EI-MS : Look for molecular ion peaks (e.g., m/z 310 for a brominated benzamide analog) and fragmentation patterns .

Q. Reference Data :

| Property | Predicted Value (Analog) | Method |

|---|---|---|

| LogP | 3.2 | ACD/Labs |

| Polar Surface Area | 85 Ų | ChemAxon |

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

- Column Chromatography : Use gradient elution (hexane → EtOAc) on silica gel for baseline separation of unreacted starting materials .

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to isolate high-purity crystals (>98%) .

- HPLC Prep : Employ reverse-phase C18 columns with acetonitrile/water for challenging polar impurities .

Yield Optimization :

Recrystallization of a brominated benzamide analog improved purity from 92% to 99.5% .

Advanced: How can researchers validate the compound’s mechanism of action in enzymatic assays?

Answer:

- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive vs. non-competitive) .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .

- Mutagenesis Studies : Engineer enzyme active-site residues (e.g., Ala scanning) to identify critical interactions .

Case Study :

A pyrazole-containing inhibitor showed Kd = 120 nM via ITC, with mutagenesis confirming hydrogen bonding to a conserved histidine residue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.